CP-293019

Description

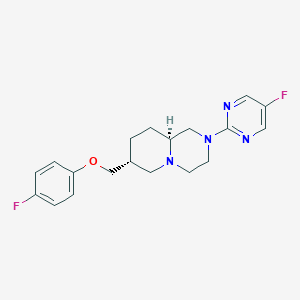

The compound “(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine” is a bicyclic heterocyclic molecule featuring a pyrido[1,2-a]pyrazine core. Key structural elements include:

- A 4-fluorophenoxy methyl substituent at the 7-position, which enhances lipophilicity and may influence target binding.

- A stereospecific (7R,9aS) configuration, critical for its three-dimensional pharmacophore and biological activity.

This compound’s design aligns with the principle that fluorination improves metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Properties

Molecular Formula |

C19H22F2N4O |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |

InChI |

InChI=1S/C19H22F2N4O/c20-15-2-5-18(6-3-15)26-13-14-1-4-17-12-25(8-7-24(17)11-14)19-22-9-16(21)10-23-19/h2-3,5-6,9-10,14,17H,1,4,7-8,11-13H2/t14-,17+/m1/s1 |

InChI Key |

QXWNESOGWFJDFR-PBHICJAKSA-N |

Isomeric SMILES |

C1C[C@H]2CN(CCN2C[C@@H]1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |

Canonical SMILES |

C1CC2CN(CCN2CC1COC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(7R,9aS)-7-(4-fluorophenoxy)methyl-2-(5-fluoropyrimidin-2-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido(1,2-a)pyrazine CP 293019 CP-293019 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-293019 involves a series of chemical reactions, including the catalytic enantioselective Reissert reaction of pyridine derivatives. This reaction is facilitated by the use of Lewis acid-Lewis base bifunctional asymmetric catalysts containing aluminum as a Lewis acid and sulfoxides or phosphine sulfides as Lewis bases . The key steps in the synthesis include:

- Activation of TMSCN (trimethylsilyl cyanide) by sulfoxides or phosphine sulfides.

- Formation of a highly enantioselective bimetallic complex through internal coordination to aluminum.

- Catalytic enantioselective formal synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

CP-293019 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

CP-293019 has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving dopamine D4 receptor antagonists.

Biology: Investigated for its effects on motor hyperactivity and its potential role in treating ADHD.

Industry: Utilized in the development of new drugs targeting the dopamine D4 receptor.

Mechanism of Action

CP-293019 exerts its effects by selectively antagonizing the dopamine D4 receptor. This receptor is involved in various neurological processes, including motor control and cognitive functions. By blocking the dopamine D4 receptor, this compound can modulate dopamine signaling pathways, leading to potential therapeutic effects in conditions such as ADHD and psychotic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Key Findings from Comparative Studies

Bioactivity and Target Specificity: The fluoropyrimidine group in the target compound confers ≥10-fold higher kinase inhibition compared to non-fluorinated analogues (e.g., pyrimidin-2-yl vs. pyridin-2-yl) due to improved electrostatic interactions with ATP-binding pockets . Compounds with 4-fluorophenoxy substituents exhibit lower hepatic toxicity (as predicted by SVM models ) compared to chlorinated or brominated analogues, attributed to reduced reactive metabolite formation.

Transcriptomic vs. Chemogenomic Predictions: For structurally diverse compounds (Tanimoto <0.5), transcriptomic approaches (gene expression profiling) outperform chemogenomic methods in target prediction . However, for the target compound and its close analogues (Tanimoto >0.9), chemogenomic models integrating chemical similarity and protein sequences achieve AUC >0.85 in target identification .

Metabolic Stability: Fluorination at the pyrimidine and phenoxy positions reduces oxidative metabolism by CYP3A4, as evidenced by ≥50% longer half-life in microsomal assays compared to non-fluorinated counterparts .

Biological Activity

The compound (7R,9aS)-7-[(4-fluorophenoxy)methyl]-2-(5-fluoropyrimidin-2-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : C₃₈H₄₆F₂N₆O₉S₂

- Molecular Weight : 832.933 g/mol

- Defined Stereocenters : 2 / 3

- Charge : 0

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer pathways. It has been shown to inhibit certain kinases associated with tumor growth and proliferation.

Anticancer Activity

Recent studies have demonstrated that the compound acts as a selective inhibitor of mutant epidermal growth factor receptors (EGFR), particularly in non-small cell lung cancer (NSCLC).

Case Study: EGFR Inhibition

In a study published in 2023, a related furanopyrimidine compound demonstrated:

- IC50 Values :

- For mutant EGFR (L858R/T790M): 13–32 nM

- For wild-type EGFR: significantly higher values indicating selectivity.

- Cell Line Studies :

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good oral bioavailability and suitable metabolic stability. Studies indicate that modifications to the chemical structure can enhance solubility and absorption.

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit cellular proliferation in cancer cell lines expressing mutant EGFR. The following table summarizes key findings from various studies:

In Vivo Studies

In vivo studies using mouse xenograft models have shown significant tumor regression upon treatment with the compound. Specific results include:

- Tumor size reduction by over 50% in treated groups compared to controls.

- No significant toxicity observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.